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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals optimize their BLT1

functional assays. The following sections address common issues encountered during calcium

mobilization, chemotaxis, and radioligand binding assays, offering solutions to enhance signal-

to-noise ratios and ensure robust, reproducible data.

I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.

A. Calcium Mobilization Assays
Question 1: Why is my background fluorescence high in my BLT1 calcium mobilization assay?

Answer: High background fluorescence can obscure the specific signal from BLT1 activation.

Potential causes and solutions are outlined below.

Autofluorescence of Media or Plates: Phenol red in culture media can contribute to

background fluorescence. Using phenol red-free media and black-walled, clear-bottom

microplates is recommended to minimize this.[1] For luminescence-based calcium assays,

opaque white plates are preferable to maximize the signal.

Excessive Dye Concentration: Using too high a concentration of a fluorescent calcium

indicator (e.g., Fluo-4 AM) can lead to increased background. It is crucial to titrate the dye to

the lowest concentration that still provides a robust signal.
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Incomplete Removal of Extracellular Dye: For wash-based protocols, ensure thorough but

gentle washing of the cell monolayer after dye loading to remove all extracellular dye.[2]

Alternatively, "no-wash" calcium assay kits are available that can reduce this issue.[3][4]

Stressed or Dying Cells: Unhealthy cells can have elevated basal intracellular calcium levels,

leading to high resting fluorescence. Ensure optimal cell culture conditions and use cells at a

low passage number.[2]

Question 2: My signal-to-noise ratio is low due to a weak or absent signal upon LTB4

stimulation. What can I do?

Answer: A weak signal can be as problematic as high background. Consider the following

troubleshooting steps.

Low BLT1 Receptor Expression: The cell line used may not express sufficient levels of BLT1.

Confirm receptor expression via techniques like radioligand binding, qPCR, or Western blot.

If expression is low, consider using a cell line known to endogenously express high levels of

BLT1 (e.g., certain leukocytes) or a stably transfected cell line.

Suboptimal Agonist (LTB4) Concentration: Titrate LTB4 across a wide concentration range

(e.g., picomolar to micromolar) to ensure the concentrations tested cover the full dose-

response curve.[2]

Poor Cell Health: Ensure cells are healthy and not over-confluent, as this can impact their

responsiveness.[5]

Issues with Calcium Indicator Dyes:

Inadequate Dye Loading: Optimize the incubation time and temperature for dye loading.

Dye Extrusion: Some cell types actively pump out fluorescent dyes. The use of probenecid

can inhibit these anion transporters and improve dye retention.[4] However, it's important

to test whether probenecid negatively impacts the agonist-mediated signal in your specific

cell line.[4]

Dye Saturation: In cells that generate a large calcium response, high-affinity dyes can

become saturated, underestimating the signal's magnitude. Consider using a lower-affinity
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dye in such cases.[6]

Question 3: I am observing high variability between replicate wells. What are the likely causes?

Answer: High variability can compromise the reliability of your data. The following factors can

contribute to this issue.

Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.

Allowing plates to sit at room temperature for a brief period before incubation can promote

even cell distribution.[2]

Edge Effects: The outer wells of a microplate are more prone to evaporation and

temperature fluctuations. To mitigate this, avoid using the outer wells or fill them with sterile

buffer or media.[2][7]

Pipetting Errors: Inconsistent pipetting can lead to significant variability. Use calibrated

pipettes and consider using automated liquid handlers for improved precision.[7]

B. Chemotaxis Assays
Question 1: I am not observing significant cell migration towards the LTB4 gradient. What

should I check?

Answer: A lack of migration can be due to several factors related to the cells, the

chemoattractant, and the assay setup.

Suboptimal LTB4 Concentration: The concentration of LTB4 is critical. A full dose-response

curve should be performed to determine the optimal chemoattractant concentration.[8]

Incorrect Pore Size: The pore size of the membrane in the Boyden chamber is crucial. For

leukocytes, which are a primary cell type expressing BLT1, a 3.0 µm pore size is often

recommended.[8][9] If the pores are too small, cells cannot migrate through; if they are too

large, cells may passively drop through, leading to inaccurate results.[8]

Low Cell Seeding Density: Too few cells will result in a signal that is difficult to distinguish

from background. Optimize the cell seeding density by performing a titration.[8]
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Cell Health and Serum Starvation: Ensure cells are healthy and viable.[5] For many cell

types, serum starvation for 18-24 hours prior to the assay can increase their sensitivity to the

chemoattractant.[8][10]

Question 2: The number of migrated cells is highly variable between experiments. How can I

improve reproducibility?

Answer: Reproducibility is key for reliable chemotaxis data.

Consistent Cell Passaging: Use cells from a consistent and low passage number to avoid

phenotypic drift.[5]

Standardized Incubation Time: The migration time should be optimized and kept consistent

across experiments. Too short an incubation will result in low cell counts, while too long an

incubation can lead to the decay of the chemoattractant gradient.[8]

Proper Controls: Always include appropriate controls, such as a negative control (no

chemoattractant) and a positive control (a known chemoattractant), to validate your results.

[8]

C. Radioligand Binding Assays
Question 1: My non-specific binding is very high, leading to a poor signal window. How can I

reduce it?

Answer: High non-specific binding (NSB) is a common issue in radioligand binding assays.

Suboptimal Radioligand Concentration: Use a radioligand concentration at or below the Kd

value for competition assays.[11] For saturation binding, ensure that NSB is less than 50% of

the total binding at the highest radioligand concentration used.[12]

Inadequate Washing: Insufficient washing can leave behind unbound radioligand. Increase

the number and/or volume of wash steps with ice-cold buffer.[13]

Filter Binding: The radioligand may bind non-specifically to the filters. Pre-treating filters with

an agent like 0.1% polyethylenimine can help reduce this.[13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.biocompare.com/Bench-Tips/348776-Ten-Tips-for-Cell-Based-Assays/
https://www.corning.com/catalog/cls/documents/application-notes/snappshots_CLS_AN_188_considerations_when_optimizing_chemotaxis_or_invasion_assay_with_Transwell_permeable_supports.pdf
https://www.abcam.com/ps/products/235/ab235694/documents/Cell-Migration-Chemotaxis-Assay-Kit-protocol-book-v2b-ab235694%20(website).pdf
https://www.biocompare.com/Bench-Tips/348776-Ten-Tips-for-Cell-Based-Assays/
https://www.corning.com/catalog/cls/documents/application-notes/snappshots_CLS_AN_188_considerations_when_optimizing_chemotaxis_or_invasion_assay_with_Transwell_permeable_supports.pdf
https://www.corning.com/catalog/cls/documents/application-notes/snappshots_CLS_AN_188_considerations_when_optimizing_chemotaxis_or_invasion_assay_with_Transwell_permeable_supports.pdf
https://www.revvity.com/ask/radiometric-ligand-binding-assays
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_BU72_Assays_for_Robust_Signal_to_Noise_Ratio.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_BU72_Assays_for_Robust_Signal_to_Noise_Ratio.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer Composition: The pH and ionic strength of the assay buffer can influence NSB.

Adjusting the pH or increasing the salt concentration can sometimes reduce non-specific

interactions.[14][15] Adding a carrier protein like BSA to the buffer can also help.[14]

Question 2: I am seeing a very weak specific binding signal. What are the potential reasons?

Answer: A weak specific signal can make it difficult to obtain reliable data.

Low Receptor Density: The membrane preparation may have a low concentration of BLT1

receptors. Use a cell line with higher receptor expression or increase the amount of

membrane protein per well.[16]

Degraded Radioligand: Ensure the radioligand has not degraded due to improper storage or

handling. Use fresh aliquots and avoid repeated freeze-thaw cycles.[13]

Incorrect Incubation Time: The binding reaction may not have reached equilibrium. Optimize

the incubation time to ensure steady-state is achieved.[16]

II. Data Presentation
Table 1: Troubleshooting Summary for BLT1 Functional Assays

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.aatbio.com/resources/faq-frequently-asked-questions/how-to-eliminate-non-specific-binding
https://nicoyalife.com/blog/4-ways-reduce-non-specific-binding-spr/
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-to-eliminate-non-specific-binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804702/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_BU72_Assays_for_Robust_Signal_to_Noise_Ratio.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Common Issue Potential Cause
Recommended
Solution

Calcium Mobilization High Background
Autofluorescence of

media/plates

Use phenol red-free

media and appropriate

plates.[1]

Excessive dye

concentration

Titrate fluorescent dye

to optimal

concentration.

Incomplete removal of

extracellular dye

Ensure thorough

washing or use no-

wash kits.[2]

Weak Signal
Low BLT1 receptor

expression

Confirm receptor

expression; use high-

expressing cell line.

Suboptimal LTB4

concentration

Perform a full LTB4

dose-response curve.

[2]

High Variability Uneven cell seeding

Ensure homogenous

cell suspension and

plating.[2]

Edge effects

Avoid using outer

wells of the

microplate.[2]

Chemotaxis No/Low Migration
Suboptimal LTB4

concentration

Determine optimal

chemoattractant

concentration.[8]

Incorrect membrane

pore size

Use appropriate pore

size for the cell type

(e.g., 3.0 µm for

leukocytes).[8]

Low cell seeding

density

Titrate cell number to

find the optimal
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density.[8]

High Variability
Inconsistent

incubation time

Optimize and

standardize the

migration time.[8]

Radioligand Binding
High Non-Specific

Binding

Suboptimal

radioligand

concentration

Use radioligand at or

below Kd for

competition assays.

[11]

Inadequate washing

Increase the number

and volume of wash

steps.[13]

Filter binding of

radioligand

Pre-treat filters with a

blocking agent.[13]

Weak Specific Signal Low receptor density

Use membranes from

high-expressing cells

or increase protein

amount.[16]

Degraded radioligand
Use fresh, properly

stored radioligand.[13]

III. Experimental Protocols
A. BLT1 Calcium Mobilization Assay Protocol
This protocol provides a general framework for a fluorescence-based calcium mobilization

assay in a 96-well format.

Cell Plating:

Plate cells expressing BLT1 (e.g., CHO-K1 cells stably expressing human BLT1) in a

black-walled, clear-bottom 96-well plate at an optimized density (e.g., 40,000 to 80,000

cells/well).[17]

Incubate overnight at 37°C in a CO2 incubator.
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Dye Loading:

Prepare a dye-loading solution containing a fluorescent calcium indicator (e.g., Fluo-8 AM)

in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[17]

Remove the cell culture medium and add the dye-loading solution to each well.

Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

[17]

Compound Preparation:

Prepare a dilution series of LTB4 and any test compounds in the assay buffer.

Measurement of Calcium Flux:

Use a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated

liquid handling system.

Establish a baseline fluorescence reading for a few seconds.

Add the LTB4 or test compound solution to the wells and immediately begin measuring the

fluorescence intensity over time (e.g., every second for 1-2 minutes) at the appropriate

excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for

Fluo-8).[17]

Data Analysis:

The change in fluorescence intensity (maximum signal minus baseline) is plotted against

the agonist concentration to generate a dose-response curve and determine EC50 values.

B. BLT1 Chemotaxis Assay Protocol
This protocol describes a typical Boyden chamber chemotaxis assay.

Cell Preparation:
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Culture BLT1-expressing cells (e.g., primary neutrophils or a suitable cell line) to ~80%

confluency.

Serum-starve the cells for 18-24 hours in serum-free media.[10]

Harvest the cells and resuspend them in serum-free media at an optimized concentration

(e.g., 1 x 10^6 cells/mL).[10]

Assay Setup:

Add serum-free media containing the desired concentration of LTB4 (or control media) to

the lower wells of the Boyden chamber.

Place the microporous membrane (e.g., 8 µm for many cancer cell lines, 3 µm for

leukocytes) over the lower wells.[8][9]

Add the cell suspension to the upper chamber (the insert).

Incubation:

Incubate the chamber at 37°C in a CO2 incubator for an optimized duration (e.g., 2-48

hours, depending on the cell type).[10]

Quantification of Migrated Cells:

Remove the upper chamber. Gently wipe the non-migrated cells from the top side of the

membrane with a cotton swab.

Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal

violet).

Count the stained cells in several microscopic fields to determine the average number of

migrated cells. Alternatively, a fluorescence-based method can be used where cells are

pre-labeled with a fluorescent dye.[18]

C. BLT1 Radioligand Binding Assay Protocol
This protocol outlines a filtration-based radioligand binding assay using cell membranes.
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Membrane Preparation:

Homogenize BLT1-expressing cells in a cold lysis buffer.

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

[19]

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein

concentration.

Binding Reaction:

In a 96-well plate, combine the cell membrane preparation (e.g., 50-120 µg of protein for

tissue), a radiolabeled ligand (e.g., [3H]-LTB4), and either buffer (for total binding) or an

excess of unlabeled LTB4 or a high-affinity BLT1 antagonist (for non-specific binding). For

competition assays, add varying concentrations of the test compound.[19]

Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g.,

60 minutes at 30°C).[19]

Filtration and Washing:

Rapidly filter the contents of each well through a filter plate (e.g., GF/C filters pre-soaked

in 0.3% PEI).[19]

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Detection:

Dry the filters and add a scintillation cocktail.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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For saturation binding, plot specific binding against the radioligand concentration to

determine Kd and Bmax.

For competition binding, plot the percentage of specific binding against the concentration

of the competing ligand to determine the IC50, from which the Ki can be calculated.[19]

IV. Mandatory Visualizations
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Caption: BLT1 receptor signaling cascade upon LTB4 binding.
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1. Plate BLT1-expressing cells
in 96-well plate

2. Incubate overnight

3. Load cells with
fluorescent calcium indicator

4. Incubate for dye uptake

6. Measure baseline and
post-stimulation fluorescence

5. Prepare LTB4/
test compounds

7. Analyze data and
generate dose-response curves
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Caption: Experimental workflow for a calcium mobilization assay.
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1. Prepare and serum-starve
BLT1-expressing cells

3. Add cell suspension
to upper chamber (insert)

2. Add chemoattractant (LTB4)
to lower chamber

4. Incubate to allow
cell migration

5. Remove non-migrated cells
from top of membrane

6. Stain and count migrated
cells on bottom of membrane

Click to download full resolution via product page

Caption: Workflow for a Boyden chamber chemotaxis assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. researchgate.net [researchgate.net]

4. When performing calcium flux assay in living cells with fluorescent calcium indicators, can
you use a fluorescent plate reader that does not have a kinetic reading function or a built-in

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1224468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1224468?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/BQR_695_signal_to_noise_ratio_improvement_in_assays.pdf
https://www.benchchem.com/pdf/Enhancing_the_signal_to_noise_ratio_in_S_Aceclidine_functional_assays.pdf
https://www.researchgate.net/publication/6298202_Evaluation_of_No-Wash_Calcium_Assay_Kits_Enabling_Tools_for_Calcium_Mobilization
https://www.aatbio.com/resources/faq-frequently-asked-questions/When-performing-calcium-flux-assay-in-living-cells-with-fluorescent-calcium-indicators-can-you-use-a-fluorescent-plate-reader-that-does-not-have-a-kinetic-reading-function-or-a-built-in-liquid-handler
https://www.aatbio.com/resources/faq-frequently-asked-questions/When-performing-calcium-flux-assay-in-living-cells-with-fluorescent-calcium-indicators-can-you-use-a-fluorescent-plate-reader-that-does-not-have-a-kinetic-reading-function-or-a-built-in-liquid-handler
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


liquid handler? | AAT Bioquest [aatbio.com]

5. biocompare.com [biocompare.com]

6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium
assays - PMC [pmc.ncbi.nlm.nih.gov]

7. dispendix.com [dispendix.com]

8. corning.com [corning.com]

9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

10. abcam.com [abcam.com]

11. revvity.com [revvity.com]

12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI
Bookshelf [ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

15. nicoyalife.com [nicoyalife.com]

16. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in
an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

17. abcam.co.jp [abcam.co.jp]

18. Optimizing cell migration assays: Critical roles of fluorescent labeling and
chemoattractant gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

19. giffordbioscience.com [giffordbioscience.com]

To cite this document: BenchChem. [Technical Support Center: Improving Signal-to-Noise in
BLT1 Functional Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224468#improving-signal-to-noise-in-blt1-functional-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.aatbio.com/resources/faq-frequently-asked-questions/When-performing-calcium-flux-assay-in-living-cells-with-fluorescent-calcium-indicators-can-you-use-a-fluorescent-plate-reader-that-does-not-have-a-kinetic-reading-function-or-a-built-in-liquid-handler
https://www.biocompare.com/Bench-Tips/348776-Ten-Tips-for-Cell-Based-Assays/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000651/
https://dispendix.com/blog/assay-optimization-101-enhancing-sensitivity-specificity-and-reproducibility
https://www.corning.com/catalog/cls/documents/application-notes/snappshots_CLS_AN_188_considerations_when_optimizing_chemotaxis_or_invasion_assay_with_Transwell_permeable_supports.pdf
https://www.cellbiolabs.com/chemotaxis-assays
https://www.abcam.com/ps/products/235/ab235694/documents/Cell-Migration-Chemotaxis-Assay-Kit-protocol-book-v2b-ab235694%20(website).pdf
https://www.revvity.com/ask/radiometric-ligand-binding-assays
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_BU72_Assays_for_Robust_Signal_to_Noise_Ratio.pdf
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-to-eliminate-non-specific-binding
https://nicoyalife.com/blog/4-ways-reduce-non-specific-binding-spr/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804702/
https://www.abcam.co.jp/ps/products/112/ab112129/documents/Calcium-Flux-Assay-protocol-book-v5c-ab112129%20(website).pdf
https://pubmed.ncbi.nlm.nih.gov/39549337/
https://pubmed.ncbi.nlm.nih.gov/39549337/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1224468#improving-signal-to-noise-in-blt1-functional-assays
https://www.benchchem.com/product/b1224468#improving-signal-to-noise-in-blt1-functional-assays
https://www.benchchem.com/product/b1224468#improving-signal-to-noise-in-blt1-functional-assays
https://www.benchchem.com/product/b1224468#improving-signal-to-noise-in-blt1-functional-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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